1-[(9H-fluoren-9-ylmethoxy)carbonyl]azepane-4-carboxylic acid
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Overview
Description
1-[(9H-fluoren-9-ylmethoxy)carbonyl]azepane-4-carboxylic acid is a synthetic organic compound with the molecular formula C22H23NO4 and a molecular weight of 365.42 g/mol . It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to an azepane ring, which is a seven-membered nitrogen-containing heterocycle. This compound is primarily used in peptide synthesis as a protecting group for amino acids .
Preparation Methods
The synthesis of 1-[(9H-fluoren-9-ylmethoxy)carbonyl]azepane-4-carboxylic acid typically involves the following steps:
Chemical Reactions Analysis
1-[(9H-fluoren-9-ylmethoxy)carbonyl]azepane-4-carboxylic acid undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, yielding the free azepane-4-carboxylic acid.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Fmoc group is replaced by other nucleophiles.
Coupling Reactions: It can be used in peptide coupling reactions with other amino acids or peptides in the presence of coupling reagents like HATU or EDC.
Scientific Research Applications
1-[(9H-fluoren-9-ylmethoxy)carbonyl]azepane-4-carboxylic acid has several scientific research applications:
Peptide Synthesis: It is widely used as a protecting group for amino acids in solid-phase peptide synthesis (SPPS).
Bioconjugation: The compound is used in the synthesis of bioconjugates, where peptides are linked to other biomolecules.
Medicinal Chemistry: It is employed in the development of peptide-based drugs and therapeutic agents.
Mechanism of Action
The primary mechanism of action of 1-[(9H-fluoren-9-ylmethoxy)carbonyl]azepane-4-carboxylic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of amino acids during the synthesis process, preventing unwanted side reactions. The Fmoc group can be selectively removed under mild basic conditions, allowing for the sequential addition of amino acids to form peptides .
Comparison with Similar Compounds
1-[(9H-fluoren-9-ylmethoxy)carbonyl]azepane-4-carboxylic acid can be compared with other Fmoc-protected amino acids and derivatives:
1-[(9H-fluoren-9-ylmethoxy)carbonyl]azepane-2-carboxylic acid: Similar structure but with the carboxylic acid group at the 2-position instead of the 4-position.
1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid: Contains a pyrrolidine ring instead of an azepane ring.
1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-fluoropyrrolidine-2-carboxylic acid: Contains a fluorine atom and a pyrrolidine ring.
These compounds share the Fmoc protecting group but differ in their ring structures and substitution patterns, which can influence their reactivity and applications .
Properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)azepane-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c24-21(25)15-6-5-12-23(13-11-15)22(26)27-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-4,7-10,15,20H,5-6,11-14H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPCYCNPEYROKHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1936476-88-8 |
Source
|
Record name | 1-[(9H-fluoren-9-ylmethoxy)carbonyl]azepane-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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